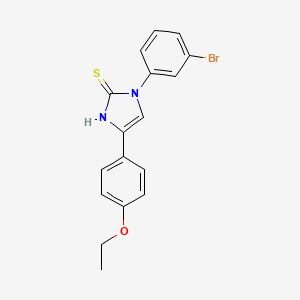
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione" is a derivative of imidazole-2-thione, which is a class of heterocyclic organic compounds characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole-2-thione derivatives typically involves the cyclization of thioureas with carbonyl compounds. An efficient route to synthesize 1-aroyl-3-aryl-4-substituted imidazole-2-thiones has been developed, which includes the use of bromine and triethylamine as reagents . This methodology could potentially be adapted to synthesize the compound by choosing appropriate starting materials, such as 3-bromophenyl and 4-ethoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of imidazole-2-thione derivatives is characterized by the presence of a thione group attached to the imidazole ring. The substitution pattern on the imidazole ring can significantly influence the compound's properties and reactivity. The structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and in some cases, 15N NMR . Single crystal X-ray diffraction has also been used to confirm the structures of some derivatives .
Chemical Reactions Analysis
Imidazole-2-thione derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, compounds with a nitropyridine group attached to the nitrogen of an isoxazolone ring can react with triethylamine to form imidazo[1,2-a]pyridines and indoles . The reactivity of "this compound" would likely be influenced by the electron-withdrawing bromo substituent and the electron-donating ethoxy group, which could affect its behavior in nucleophilic and electrophilic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-2-thione derivatives are influenced by their molecular structure. The presence of substituents such as bromo and ethoxy groups can affect the compound's melting point, solubility, and stability. The antidepressant activity of some imidazole derivatives has been evaluated, indicating potential CNS activity . Additionally, the ability of certain imidazole derivatives to penetrate the central nervous system has been studied, which is relevant for their potential use as pharmacological agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione has been a subject of interest in synthetic chemistry, particularly in the context of heterocyclic compound synthesis. For instance, the synthesis of complex imidazole derivatives has been explored, focusing on their structural peculiarities and chemical properties. The formation of imidazo[1,2-a]pyridines and indoles through the reaction of various phenylaminoisoxazolones with triethylamine has been investigated, illustrating the compound's role in synthesizing heterocyclic structures (Khalafy, Setamdideh, & Dilmaghani, 2002). Additionally, studies on compounds like 3-(2-Bromophenyl)thiazolo[3,2-a]benzimidazole have provided insights into the crystal structure and interactions of related bromophenyl derivatives, indicating the significance of π–π stacking in the crystal structures of these compounds (Wang, Yu, Cui, Zhang, & Sun, 2011).
Antimicrobial Applications
The antimicrobial potential of imidazole derivatives has been a notable area of research. Studies have synthesized and evaluated the antimicrobial activities of compounds like 4-alkyl/aryl-2,4-dihydro-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-3H-1,2,4-triazole-3-thiones and 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles. These compounds have shown promising results against bacterial and fungal species, indicating the potential of this compound derivatives in antimicrobial therapy (Güzeldemirci & Küçükbasmacı, 2010).
Material Science and Corrosion Inhibition
Research in material science has also taken an interest in compounds related to this compound, particularly in the context of corrosion inhibition. For instance, studies on 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione have demonstrated its effectiveness in inhibiting the corrosion of mild steel, showcasing the compound's relevance in protecting industrial materials (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-21-15-8-6-12(7-9-15)16-11-20(17(22)19-16)14-5-3-4-13(18)10-14/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLGNZANGQHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



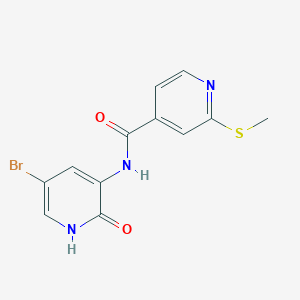
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)

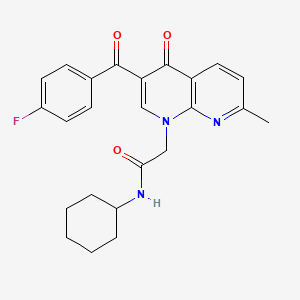
![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)
![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)
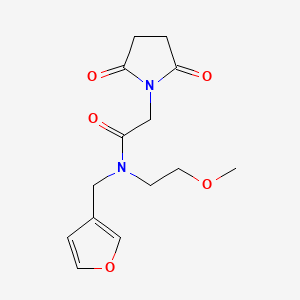
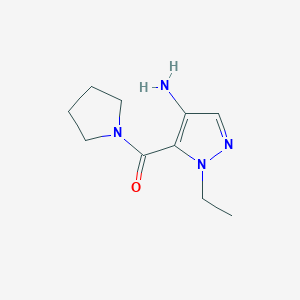
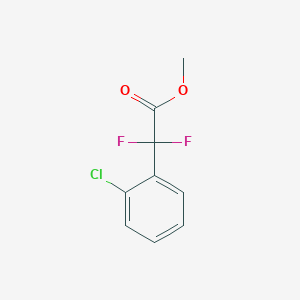

![N-(2,5-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3010433.png)